4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one

Hydration Equilibrium Enzyme Inhibition Physicochemical Property

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one (CAS 1705-16-4), also known as 1-[3-(trifluoromethyl)phenyl]butan-1-one, is a β-trifluoromethyl aryl ketone (TFMK) building block. It is characterized by a phenyl ring substituted with a trifluoromethyl group and a butanone moiety, with a molecular formula of C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol.

Molecular Formula C11H11F3O
Molecular Weight 216.20 g/mol
CAS No. 1705-16-4
Cat. No. B157641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one
CAS1705-16-4
Molecular FormulaC11H11F3O
Molecular Weight216.20 g/mol
Structural Identifiers
SMILESCCCC(=O)C1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C11H11F3O/c1-2-4-10(15)8-5-3-6-9(7-8)11(12,13)14/h3,5-7H,2,4H2,1H3
InChIKeyOLROVMGGICDDJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one (CAS 1705-16-4): Technical Specifications and Procurement Considerations for a β-Trifluoromethyl Aryl Ketone Building Block


4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one (CAS 1705-16-4), also known as 1-[3-(trifluoromethyl)phenyl]butan-1-one, is a β-trifluoromethyl aryl ketone (TFMK) building block [1]. It is characterized by a phenyl ring substituted with a trifluoromethyl group and a butanone moiety, with a molecular formula of C₁₁H₁₁F₃O and a molecular weight of 216.20 g/mol . This compound is a member of the trifluoromethyl ketone class, which is notable for the strong electron-withdrawing effect of the CF₃ group, significantly impacting the carbonyl's electrophilicity and hydration state [2].

Why Analogue Substitution is Not Advisable: Differentiating the Reactivity and Physicochemical Profile of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one


Substituting 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one with a generic aryl ketone or even another trifluoromethyl ketone analogue carries a high risk of experimental failure. The specific placement of the trifluoromethyl group on the phenyl ring, rather than on the aliphatic chain, creates a unique electronic and steric environment that cannot be reliably extrapolated from other TFMK structures [1]. This distinct substitution pattern directly influences critical physicochemical properties, such as the keto/hydrate equilibrium, which is a key determinant of biological activity for this compound class [2]. Even minor changes in the substitution pattern can lead to orders-of-magnitude differences in potency and selectivity, as demonstrated by studies where moving the CF₃ group or altering the carbon backbone resulted in a >1000-fold loss in inhibitory activity [3].

Quantitative Evidence Guide: Differentiating 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one from Key Comparators


Hydrate Formation Propensity Compared to Non-Fluorinated Ketones

The presence of the trifluoromethyl group in 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one significantly enhances its ability to form a stable hydrate (gem-diol) compared to non-fluorinated ketone analogues [1]. This hydration is a key factor in the mechanism of action for TFMK-based enzyme inhibitors [2]. For a closely related compound class, the structural modification from a thioether to a sulfone shifted the keto/hydrate equilibrium from <9% hydrate to >95% hydrate, highlighting the dramatic impact of the electronic environment around the carbonyl on this property [3]. This data suggests that the target compound's hydration propensity, while not quantified directly in a head-to-head study, is likely to be significantly greater than that of its non-fluorinated counterpart, 3-methyl-1-phenylbutan-1-one, due to the strong electron-withdrawing effect of the CF₃ group which stabilizes the gem-diol form.

Hydration Equilibrium Enzyme Inhibition Physicochemical Property

Electrophilic Carbonyl Reactivity Relative to Non-Fluorinated Aryl Ketones

The carbonyl group of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one is significantly more electrophilic than that of its non-fluorinated analogue due to the strong electron-withdrawing inductive effect of the CF₃ group [1]. This is a well-established property of TFMKs, where the electron-deficient carbonyl is more susceptible to nucleophilic attack [2]. While direct comparative data for this specific compound is not available, a study on a series of fluoromethyl ketones showed a linear correlation between the pKa of the inhibitor hydrate and its inhibitory potency (log Ki), with the trifluoromethyl ketone exhibiting a Ki of 12 × 10⁻⁹ M, compared to 2 × 10⁻⁴ M for the corresponding methyl ketone (a 16,667-fold difference) [3]. This demonstrates the profound effect of fluorine substitution on carbonyl reactivity and its downstream biological consequences.

Electrophilicity Synthetic Intermediate Carbonyl Reactivity

Enantioselective Reduction Potential as a Synthetic Intermediate

The α,β-unsaturated analogues of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one have been shown to be excellent substrates for enantioselective reduction, yielding chiral allylic alcohols with high enantiomeric excess (ee) [1]. For instance, the reduction of α,β-unsaturated trifluoromethyl ketones using DIP-Chloride afforded the corresponding alcohols with 87–99% ee [2]. Furthermore, a study on the reduction of various trifluoromethyl ketones using a chiral lactam alcohol/borane system with BF₃·THF as an additive achieved up to 90% ee and 91% yield at room temperature [3]. This suggests that the target compound, a saturated analogue, is also a valuable substrate for producing chiral secondary alcohols, which are important intermediates in medicinal chemistry.

Asymmetric Synthesis Chiral Alcohol Reduction

LogP and Topological Polar Surface Area (TPSA) Comparison with Analogues

The physicochemical properties of 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one, such as its lipophilicity (LogP) and Topological Polar Surface Area (TPSA), can be compared to those of its non-fluorinated analogue and other related ketones [1]. The target compound has a LogP of 3.46 and a TPSA of 17.07 Ų . In contrast, the non-fluorinated analogue, 3-methyl-1-phenylbutan-1-one, has a predicted LogP of 3.1 and a TPSA of 17.07 Ų [2]. The increase in LogP for the fluorinated compound is consistent with the well-known effect of fluorine substitution in increasing lipophilicity, which can enhance membrane permeability [3].

LogP TPSA Drug-likeness Physicochemical Property

Recommended Application Scenarios for 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one Based on Quantitative Differentiation


Scaffold for Serine Hydrolase Inhibitor Development

The strong electron-withdrawing effect of the trifluoromethyl group, which enhances carbonyl electrophilicity and promotes stable hydrate formation, makes 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one a compelling starting point for designing inhibitors of serine hydrolases (e.g., esterases, lipases, proteases). The potential for high potency is supported by cross-study data showing a >16,000-fold improvement in Ki for a TFMK compared to its methyl ketone analogue in acetylcholinesterase inhibition [1]. Furthermore, the compound's increased LogP relative to non-fluorinated analogues may offer advantages in accessing intracellular targets .

Precursor for Enantioselective Synthesis of Chiral Fluorinated Alcohols

As a member of the trifluoromethyl ketone class, this compound is an excellent substrate for catalytic asymmetric reduction. Studies have demonstrated that TFMKs can be reduced to chiral secondary alcohols with enantiomeric excesses up to 99% [2]. This application is particularly valuable for generating enantiomerically pure building blocks for pharmaceuticals and agrochemicals, where the specific stereochemistry of the alcohol group is critical for biological activity. The ability to achieve high enantioselectivity under mild conditions (e.g., room temperature) [3] makes this a practical and efficient synthetic route.

Lipophilic Building Block for Membrane-Permeable Probe Design

The calculated LogP value of 3.46 for 4,4,4-Trifluoro-3-methyl-1-phenylbutan-1-one, which is 0.36 units higher than its non-fluorinated analogue [4], indicates enhanced lipophilicity. This property is desirable for designing small-molecule probes intended to penetrate cellular membranes or cross the blood-brain barrier. The compound's moderate size and functional group handle make it a suitable core for further elaboration into more complex chemical tools for biological studies, where efficient cellular uptake is a key requirement [5].

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